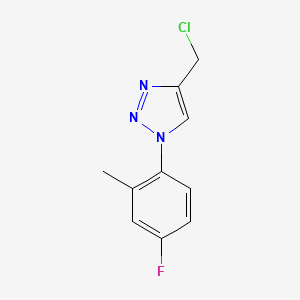

2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole

Overview

Description

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . They exist in numerous natural products and studies have shown that incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic .

Molecular Structure Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Chemical Reactions Analysis

The photochemical behavior of excited state imines is in stark contrast to that of alkenes or carbonyls . In addition to relaxation pathways such as fragmentation, photoreduction, or rearrangement reactions, the excited state of imines is susceptible to radiationless decay back to the ground state via rotation around the carbon–nitrogen bond, rendering it traditionally unreactive in [2 + 2] photocycloadditions .Physical And Chemical Properties Analysis

Azetidines are characterized by a considerable ring strain, which drives their reactivity . At the same time, the ring is significantly more stable than that of related aziridines .Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Azetidines, due to their four-membered ring structure, are significant in organic synthesis and medicinal chemistry. The ring strain in azetidines drives unique reactivity patterns, making them valuable intermediates in the synthesis of various compounds . The stability of azetidines compared to aziridines allows for facile handling and functionalization under specific conditions, which is crucial for developing pharmaceuticals and complex organic molecules.

Drug Discovery and Design

Incorporating azetidine rings into drug-like molecules can lead to improved pharmacokinetic properties . The unique structural features of azetidines, such as the constrained ring system, can influence the binding affinity and selectivity towards biological targets, which is a key aspect in the design of new therapeutic agents.

Chiral Template Synthesis

The constrained geometry of azetidines makes them excellent chiral templates for asymmetric synthesis . They can induce chirality in the synthesis of complex molecules, which is essential for creating substances with specific optical activities required in certain pharmaceutical applications.

Aza Paternò–Büchi Reactions

The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition between an imine and an alkene, is an efficient method to synthesize functionalized azetidines . This reaction is pivotal for constructing azetidine-containing compounds, which can be further elaborated into more complex structures.

Anticancer and Antimicrobial Research

Azetidine derivatives have shown potential in anticancer and antimicrobial research. The integration of the azetidin-2-one moiety into various rings, like oxadiazoles, has been explored for altered biological interactions and potential therapeutic applications .

Synthon in Heterocyclic Chemistry

Azetidines serve as synthons in the development of heterocyclic compounds. Their reactivity allows for the construction of diverse heterocyclic structures that are prevalent in many drugs and natural products .

Green Chemistry Applications

The synthesis of azetidine derivatives can be achieved through green chemistry approaches, such as iodine-catalyzed reactions under microwave irradiation . These methods emphasize the importance of environmentally friendly practices in chemical synthesis.

Mechanism of Action

Future Directions

properties

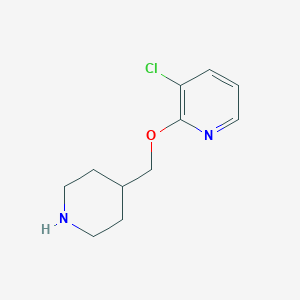

IUPAC Name |

azetidin-3-yl(1,3-dihydroisoindol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c15-12(11-5-13-6-11)14-7-9-3-1-2-4-10(9)8-14/h1-4,11,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBBOXWPZBFPQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)N2CC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(azetidine-3-carbonyl)-2,3-dihydro-1H-isoindole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467099.png)

![{1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467100.png)

![4-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B1467101.png)

![{1-[(4-Ethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467102.png)

![2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B1467106.png)

![[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467107.png)